N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide
CAS No.: 868154-17-0
Cat. No.: VC5978731
Molecular Formula: C18H17NO4
Molecular Weight: 311.337
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 868154-17-0 |
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Molecular Formula | C18H17NO4 |
Molecular Weight | 311.337 |
IUPAC Name | N-(4-ethoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Standard InChI | InChI=1S/C18H17NO4/c1-2-22-14-9-7-13(8-10-14)19-17(20)16-11-12-5-3-4-6-15(12)18(21)23-16/h3-10,16H,2,11H2,1H3,(H,19,20) |
Standard InChI Key | BLIGYOLZLBADOO-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2 |
Introduction
Structural Characteristics and Molecular Configuration
Benzopyran Core and Substituent Analysis
The compound’s backbone consists of a 1H-2-benzopyran system, where a benzene ring is fused to a dihydropyran ring. The pyran ring is partially unsaturated, with a ketone group at position 1 (1-oxo) and a carboxamide substituent at position 3 . The N-(4-ethoxyphenyl) group is attached to the carboxamide nitrogen, introducing an ethoxy-functionalized aromatic ring. Key structural features include:
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Benzopyran Skeleton: The dihydroisochromene core provides rigidity and planar geometry, facilitating π-π stacking interactions in biological systems .
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Carboxamide Linkage: The -CONH- group enhances hydrogen-bonding potential, critical for target binding.
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Ethoxyphenyl Moiety: The para-ethoxy substituent on the phenyl ring contributes to lipophilicity, influencing membrane permeability .
Stereochemical Considerations
While the compound is typically synthesized as a racemic mixture, the chiral center at position 3 of the benzopyran ring suggests that enantiomeric forms could exhibit distinct biological activities . Resolution of enantiomers via chiral chromatography or asymmetric synthesis remains an area for further exploration.
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis of N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves two primary steps, as inferred from analogous benzopyran syntheses :
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Formation of the Intermediate:
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Acid-Catalyzed Cyclization:
Yield and Scalability
Industrial-scale production may employ continuous flow reactors to enhance yield (>75%) and reduce side products. Purification typically involves column chromatography or recrystallization from ethanol/water mixtures .
Physicochemical and Pharmacokinetic Properties
Experimental and Predicted Data
The compound’s logP value indicates moderate lipophilicity, suitable for crossing biological membranes but potentially limiting aqueous solubility . The polar surface area suggests moderate permeability, aligning with Lipinski’s rule of five for drug-likeness .
Research Gaps and Future Directions
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Synthetic Chemistry:
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Develop asymmetric synthesis routes to isolate enantiomers.
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Optimize green chemistry protocols (e.g., microwave-assisted synthesis).
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Biological Screening:
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Evaluate cytotoxicity across cancer cell lines (e.g., NCI-60 panel).
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Assess pharmacokinetics (e.g., plasma stability, CYP450 interactions).
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Computational Modeling:
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Perform molecular docking against targets like Bcl-2 or cyclooxygenase-2.
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